2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid typically involves the reaction of 1-hydroxy-2-naphthol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthol and the acetic acid derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in the development of antitumor agents against sarcoma.
Industry: Utilized as a reference substance for drug impurities and reagents in quality control processes.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid can be compared with other similar compounds, such as:
1-Hydroxy-2-naphthoic acid: Similar structure but lacks the ether linkage.
2-Naphthol: Contains a hydroxyl group but lacks the acetic acid moiety.
Naphthalene-2-carboxylic acid: Contains a carboxylic acid group but lacks the hydroxyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(1-hydroxynaphthalen-2-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSWIXILIIQGNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700717 |
Source
|
Record name | [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-73-8 |
Source
|
Record name | [(1-Hydroxynaphthalen-2-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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